molecular formula C13H13NO8 B13748508 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid

Cat. No.: B13748508
M. Wt: 311.24 g/mol
InChI Key: PGSBDBSMCGVPOQ-UHFFFAOYSA-N
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Description

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid is an organic compound with the molecular formula C13H13NO8 and a molecular weight of 311.24 g/mol . This compound is known for its unique structure, which includes a 1,3-benzenedicarboxylic acid core with a bis(carboxymethyl)amino group attached to the 5-position. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid typically involves the reaction of isophthalic acid with bis(carboxymethyl)amine under controlled conditions. The reaction is carried out in a solvent such as water or an organic solvent, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-((Bis(carboxymethyl)amino)methyl)isophthalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-((Bis(carboxymethyl)amino)methyl)isophthalic acid involves its ability to chelate metal ions and form stable complexes. This property is utilized in various applications, such as catalysis and drug delivery. The compound interacts with metal ions through its carboxyl and amino groups, forming coordination bonds that stabilize the metal ion and enhance its reactivity .

Properties

Molecular Formula

C13H13NO8

Molecular Weight

311.24 g/mol

IUPAC Name

5-[[bis(carboxymethyl)amino]methyl]benzene-1,3-dicarboxylic acid

InChI

InChI=1S/C13H13NO8/c15-10(16)5-14(6-11(17)18)4-7-1-8(12(19)20)3-9(2-7)13(21)22/h1-3H,4-6H2,(H,15,16)(H,17,18)(H,19,20)(H,21,22)

InChI Key

PGSBDBSMCGVPOQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)C(=O)O)CN(CC(=O)O)CC(=O)O

Origin of Product

United States

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